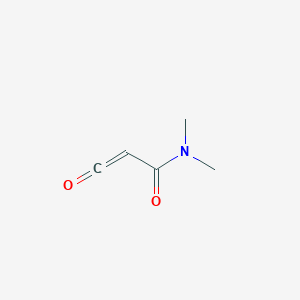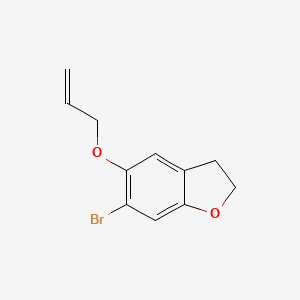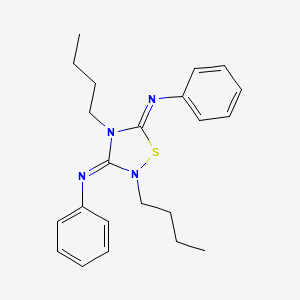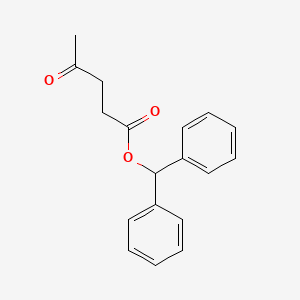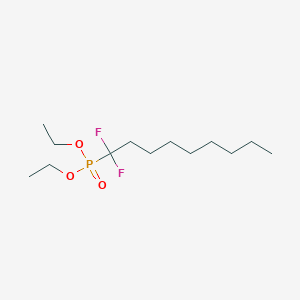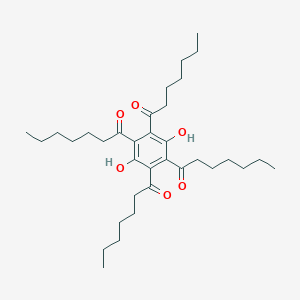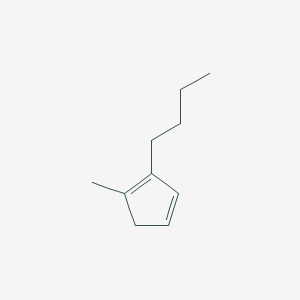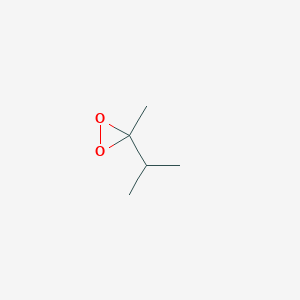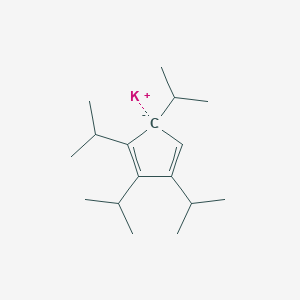
3-Hydroxy-2,2-dimethylpropyl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylpropyl pentanoate is an organic compound with the molecular formula C10H20O4. It is an ester formed from the reaction of 3-hydroxy-2,2-dimethylpropanol and pentanoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl pentanoate typically involves the esterification reaction between 3-hydroxy-2,2-dimethylpropanol and pentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylpropyl pentanoate or 3-carboxy-2,2-dimethylpropyl pentanoate.
Reduction: Formation of 3-hydroxy-2,2-dimethylpropanol and pentanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropyl pentanoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2-dimethylpropyl acetate: Similar structure but with an acetate group instead of a pentanoate group.
3-Hydroxy-2,2-dimethylpropyl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.
3-Hydroxy-2,2-dimethylpropyl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.
Uniqueness
3-Hydroxy-2,2-dimethylpropyl pentanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The pentanoate group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
Properties
CAS No. |
153176-92-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) pentanoate |
InChI |
InChI=1S/C10H20O3/c1-4-5-6-9(12)13-8-10(2,3)7-11/h11H,4-8H2,1-3H3 |
InChI Key |
YHEZAKLIYKXLJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


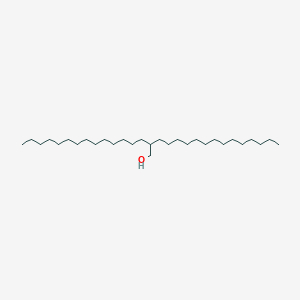
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
